molecular formula C16H13N3O3S2 B2754536 (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 477498-32-1

(E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2754536
CAS No.: 477498-32-1
M. Wt: 359.42
InChI Key: WQNVTBKBSGCZFD-SOFGYWHQSA-N
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Description

(E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a complex organic compound characterized by its unique structure, which includes a cyanoethylthio group, a nitrothiophene moiety, and an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyanoethylthio intermediate: This step involves the reaction of 2-bromoethyl cyanide with thiophenol under basic conditions to form 2-(2-cyanoethylthio)phenyl.

    Synthesis of the nitrothiophene derivative: 5-nitrothiophene-2-carbaldehyde is synthesized through nitration of thiophene-2-carbaldehyde.

    Condensation reaction: The final step involves a condensation reaction between the cyanoethylthio intermediate and the nitrothiophene derivative in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyanoethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanoethylthio group may also contribute to its activity by interacting with thiol-containing enzymes or proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide: shares similarities with other nitrothiophene derivatives and acrylamide compounds.

    This compound: is unique due to the presence of both the cyanoethylthio and nitrothiophene groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c17-10-3-11-23-14-5-2-1-4-13(14)18-15(20)8-6-12-7-9-16(24-12)19(21)22/h1-2,4-9H,3,11H2,(H,18,20)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNVTBKBSGCZFD-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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